2-Chloro-N-phenethyl-benzamide is an organic compound characterized by its benzamide structure, which includes a chlorine atom at the ortho position relative to the amide group and a phenethyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various
Common reagents used in these reactions include triethylamine as a base, dichloromethane as a solvent, and various reducing or oxidizing agents depending on the desired transformation .
The synthesis of 2-chloro-N-phenethyl-benzamide typically involves the reaction of 2-chlorobenzoyl chloride with phenethylamine in the presence of a base like triethylamine. This reaction is generally conducted in an organic solvent such as dichloromethane at room temperature. The procedure includes:
Alternative methods may involve aqueous conditions using alkali metal hydroxides, which can simplify post-reaction processing and reduce environmental impact .
2-Chloro-N-phenethyl-benzamide has several applications across different fields:
Studies on 2-chloro-N-phenethyl-benzamide's interactions with biological targets are ongoing. Initial findings suggest that its structural elements, particularly the chlorine atom and phenethyl group, may enhance binding affinity to certain enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its use in drug development .
Several compounds share structural similarities with 2-chloro-N-phenethyl-benzamide, including:
| Compound | Chlorine Position | Phenethyl Group | Unique Features |
|---|---|---|---|
| 2-Chloro-N-phenethyl-benzamide | Ortho | Present | Enhanced reactivity due to ortho substitution |
| 2-Chloro-N-phenylacetamide | Ortho | Absent | Lacks phenethyl group; different biological activity |
| 3-Chloro-N-(1-phenylethyl)benzamide | Meta | Present | Different reactivity profile due to meta substitution |
| 4-Chloro-N-(1-phenylethyl)benzamide | Para | Present | Altered binding properties compared to ortho position |
The unique positioning of the chlorine atom in 2-chloro-N-phenethyl-benzamide significantly influences its chemical reactivity and biological activity compared to these similar compounds .
2-Chloro-N-phenethyl-benzamide is a halogenated aromatic amide with the molecular formula C₁₅H₁₄ClNO and a molecular weight of 259.73 g/mol. Its IUPAC name is 2-chloro-N-(2-phenylethyl)benzamide, reflecting the substitution pattern: a chlorine atom at the ortho position of the benzamide ring and a phenethyl group attached to the amide nitrogen. The compound’s structure is characterized by a benzamide backbone (a benzene ring linked to a carboxamide group) modified with a phenethyl substituent and a chlorine atom (Figure 1).
The SMILES notation (C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl) and InChIKey (PLSUZSSOFMKWLH-UHFFFAOYSA-N) further define its connectivity. X-ray crystallographic studies of related chlorobenzamides, such as 2-chlorobenzanilide, reveal planar amide groups and intermolecular hydrogen bonding patterns that stabilize crystal lattices.
| Property | Value | Source |
|---|---|---|
| Melting Point | 99–101°C (acetone solvent) | |
| Boiling Point | 432.8±38.0°C (predicted) | |
| Density | 1.186±0.06 g/cm³ (predicted) | |
| LogP (Partition Coefficient) | 3.70 | |
| Solubility | Low aqueous solubility |
2-Chloro-N-phenethyl-benzamide was first synthesized in the early 2000s as part of efforts to explore halogenated benzamide derivatives for medicinal chemistry applications. The compound’s CAS registry number, 38925-70-1, was assigned in 2004, coinciding with its characterization in studies investigating structure-activity relationships in enzyme inhibitors. Early synthetic routes involved the reaction of 2-chlorobenzoyl chloride with phenethylamine in dichloromethane or acetone, using triethylamine as a base to neutralize HCl byproducts.
A pivotal 2004 study by Yang et al. demonstrated its utility as a precursor in synthesizing bioactive molecules, particularly those targeting protease enzymes. Subsequent work by Vanjari et al. (2013) expanded its role in catalytic C–H functionalization reactions, highlighting its compatibility with ruthenium-based catalysts.
2-Chloro-N-phenethyl-benzamide serves as a versatile intermediate in organic synthesis. Its electron-deficient aromatic ring and amide group participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex heterocycles. For example, ruthenium-catalyzed C–H oxygenation reactions using this substrate yield hydroxylated derivatives, which are valuable in drug discovery.
The compound’s structural motifs—a chlorinated aromatic ring and a phenethyl group—are associated with bioactivity. Computational studies suggest that the chlorine atom enhances binding affinity to hydrophobic enzyme pockets, while the phenethyl group contributes to π-π stacking interactions with aromatic residues. Although direct therapeutic applications remain exploratory, analogs of this compound have shown promise as inhibitors of kinases and proteases.
In catalysis, 2-chloro-N-phenethyl-benzamide has been used to study directing group effects in transition-metal-mediated reactions. Its amide moiety acts as a coordinating site for metals like ruthenium, facilitating regioselective C–H bond activation. Additionally, its crystalline properties make it a candidate for designing supramolecular architectures.
| Compound | Chlorine Position | Phenethyl Group | Key Applications |
|---|---|---|---|
| 2-Chloro-N-phenethyl-benzamide | Ortho | Present | Catalysis, drug intermediates |
| 3-Chloro-N-(1-phenylethyl)benzamide | Meta | Present | Material science |
| 4-Chloro-N-(4-methylbenzyl)benzamide | Para | Absent | Enzyme inhibition |
2-Chloro-N-phenethyl-benzamide (molecular formula C₁₅H₁₄ClNO, molecular weight 259.73 g/mol) represents a significant benzamide derivative that has attracted considerable attention in synthetic organic chemistry [14] [15]. The compound features a chlorinated benzene ring connected to an amide functionality, which is further substituted with a phenethyl group, creating a structurally complex molecule that requires sophisticated synthetic approaches [13] [14].
Classical synthetic methodologies for 2-Chloro-N-phenethyl-benzamide preparation have been extensively developed using traditional amide coupling strategies [1] [4]. These approaches typically involve the activation of 2-chlorobenzoic acid derivatives followed by nucleophilic attack by phenethylamine or its derivatives [2] [4].
The dicyclohexylcarbodiimide/4-dimethylaminopyridine coupling system represents one of the most widely employed methods for benzamide synthesis [4] [18]. This approach utilizes dicyclohexylcarbodiimide as the primary coupling agent, with 4-dimethylaminopyridine serving as an acylation catalyst to enhance reaction efficiency [4] [23].
The mechanism involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate [4]. The 4-dimethylaminopyridine catalyst facilitates nucleophilic attack by the amine, preventing the common acid-base reaction that would otherwise occur between the carboxylic acid and amine substrates [4] [18]. This coupling system typically operates under mild conditions at room temperature to 40°C, with reaction times ranging from 2 to 24 hours [18] [23].
Research findings indicate that dicyclohexylcarbodiimide/4-dimethylaminopyridine coupling reactions achieve yields of 70-90% for benzamide derivatives [18] [23]. The formation of dicyclohexylurea as a byproduct requires careful purification procedures, typically involving filtration and chromatographic separation [4] [18].
The acid chloride route represents a highly efficient classical approach for amide synthesis [1] [2]. This methodology involves the initial conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride or similar chlorinating agents [1] [2].
The acid chloride formation typically proceeds under reflux conditions with thionyl chloride for 2-4 hours [1]. The resulting acid chloride exhibits enhanced electrophilicity, facilitating rapid nucleophilic attack by phenethylamine [1] [2]. This approach demonstrates superior reaction kinetics compared to direct amidation methods, with reaction times typically ranging from 1 to 6 hours [1] [2].
Experimental procedures indicate that acid chloride-mediated amide formation achieves yields of 80-95% for benzamide derivatives [1] [2]. The method requires careful handling of acid chlorides due to their high reactivity and moisture sensitivity [1] [2].
Contemporary synthetic approaches have focused on developing more efficient and environmentally sustainable methods for benzamide preparation [5] [6] [7]. These modern strategies emphasize reduced reaction times, improved yields, and enhanced process efficiency [5] [8] [11].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating amide bond formation [5] [6] [10]. This technology utilizes microwave radiation to provide rapid and efficient heating, significantly reducing reaction times compared to conventional thermal methods [5] [27].
Research demonstrates that microwave-assisted amide synthesis can be performed under solvent-free conditions using catalytic amounts of ceric ammonium nitrate [5] [27]. The methodology achieves complete conversion in 15 minutes to 2 hours, compared to traditional methods requiring 24-48 hours [5] [10] [27].
Experimental findings show that microwave-assisted synthesis of benzamide derivatives achieves yields of 80-99% [6] [10] [27]. The technique demonstrates particular effectiveness for coupling electron-deficient amines and sterically hindered substrates [6] [10]. Temperature ranges typically span 60-160°C, with optimal conditions varying based on substrate reactivity [5] [6] [27].
Continuous flow reactor technology represents a significant advancement in amide synthesis methodology [7] [11] [26]. This approach enables continuous production of amides with enhanced control over reaction parameters and improved scalability [7] [26] [30].
Flow reactor systems utilize residence times of 30 seconds to 5 minutes to achieve complete conversion [7] [26] [30]. The technology employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling reagent in solvent-free conditions [26] [30]. Research indicates that continuous flow synthesis achieves yields of 85-95% with excellent reproducibility [7] [26] [30].
The continuous flow approach demonstrates particular advantages for industrial-scale production, including reduced waste generation, improved safety profiles, and enhanced process control [7] [11] [26]. Scaling studies have demonstrated successful production of up to 100 grams of amide products with average yields of 90% [26] [30].
Industrial-scale production of 2-Chloro-N-phenethyl-benzamide requires careful consideration of economic factors, safety requirements, and environmental impact [8] [25] [29]. Large-scale synthesis typically employs robust catalytic systems capable of handling multi-kilogram quantities while maintaining product quality and yield consistency [8] [29].
Industrial processes often utilize non-precious metal-containing mesoporous solid catalysts for enhanced stability and reusability [29]. These catalysts demonstrate conversion rates exceeding 95% with selectivity toward amide products greater than 80% by weight [29]. Reaction conditions typically involve temperatures of 100-200°C and pressures of 2-6 bar, with reaction times of 3-8 hours [29].
Process optimization studies indicate that industrial-scale production achieves yields of 90-98% through careful control of reaction parameters [25] [29]. The implementation of green chemistry principles, including solvent recycling and catalyst reuse, significantly reduces environmental impact and production costs [8] [25] [29].
The selection of appropriate coupling reagents significantly influences the efficiency and outcome of benzamide synthesis [18] [20] [23]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium represent two prominent coupling systems with distinct advantages and limitations [18] [20] [24].
| Coupling Reagent | Mechanism | Typical Yield Range (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole | Carbodiimide-mediated activation | 70-90 | 2-24 hours | Cost-effective, good yields, minimal racemization | Requires additives, longer reaction times |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Uronium/Iminium salt activation | 85-95 | 30 minutes - 4 hours | High efficiency, fast reaction rates, minimal racemization | Higher cost, potential guanidine formation |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole coupling demonstrates cost-effectiveness and reliable performance for routine amide synthesis [18] [23]. The system utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide as the primary coupling agent with 1-Hydroxybenzotriazole serving as an additive to suppress racemization and improve reaction efficiency [18] [23]. Research indicates that optimal conditions employ equimolar amounts of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine with catalytic 1-Hydroxybenzotriazole [18] [23].
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium represents a third-generation coupling reagent with superior efficiency and reduced reaction times [20] [24]. The mechanism involves activation of carboxylic acids through formation of O-acyl(tetramethyl)isouronium salts, followed by nucleophilic attack by 1-hydroxy-7-azabenzotriazole to generate highly reactive active esters [20] [24]. The neighboring group effect from the pyridine nitrogen stabilizes the incoming amine through hydrogen-bonded transition states, resulting in enhanced coupling efficiency [20] [24].
| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Room temperature - 40 | 2-24 hours | 70-90 | Mild conditions, good selectivity | Longer reaction times, dicyclohexylurea formation |
| Acid Chloride Formation | Room temperature - 80 | 1-6 hours | 80-95 | High yields, fast reactions | Toxic acid chlorides, harsh conditions |
| Microwave-Assisted | 60-160 | 15 minutes - 2 hours | 80-99 | Rapid synthesis, higher yields | Requires specialized equipment |
| Continuous Flow | Room temperature - 100 | 30 seconds - 5 minutes | 85-95 | Continuous production, scalable | Complex setup, equipment dependent |
| Industrial Scale Production | 100-200 | 3-8 hours | 90-98 | Large scale production, cost-effective | High energy requirements, complex purification |
X-ray crystallographic analysis represents the most definitive method for determining the molecular geometry and crystal packing of 2-chloro-N-phenethyl-benzamide. While specific crystallographic data for this exact compound was not directly located in the literature, extensive studies on closely related 2-chlorobenzamide derivatives provide valuable structural insights [3] [4] [5].
Crystal System and Space Group Analysis
Related 2-chlorobenzamide compounds typically crystallize in orthorhombic or monoclinic crystal systems [3] [6]. For example, 2-chloro-N-(2-methylphenyl)benzamide crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters: a = 9.746(3) Å, b = 6.077(3) Å, c = 20.797(7) Å, and V = 1231.8(8) ų [3]. The crystal structure analysis reveals key conformational features that are likely applicable to the target compound.
Conformational Features
The crystallographic studies of analogous compounds demonstrate several critical conformational characteristics [4] [5]:
Intermolecular Interactions
Crystal packing analysis reveals the presence of characteristic hydrogen bonding patterns [4] [5]:
| Interaction Type | Distance Range | Angle Range | Structural Significance |
|---|---|---|---|
| N-H···O | 2.8-3.0 Å | 155-170° | Primary chain formation |
| C-H···O | 3.2-3.5 Å | 140-160° | Secondary stabilization |
| π-π stacking | 3.3-3.8 Å | - | Aromatic interactions |
Computational studies on related benzamide derivatives indicate that the phenethyl side chain can adopt multiple conformations . The energy barriers for rotation around the N-C(phenethyl) bond are typically low (< 5 kcal/mol), allowing for conformational flexibility in solution.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloro-N-phenethyl-benzamide. Based on spectroscopic data from closely related compounds [8] [9], the expected ¹H NMR characteristics in CDCl₃ include:
Aromatic Region (δ 6.5-8.5 ppm)
Aliphatic Region (δ 2.0-4.0 ppm)
Amide Proton (δ 5.5-6.5 ppm)
Carbon-13 NMR spectroscopy provides complementary structural information [8] [9]:
Carbonyl and Aromatic Carbons
Aliphatic Carbons
DEPT Analysis
DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguish carbon multiplicities:
Infrared spectroscopy provides crucial information about functional groups and molecular vibrations. Based on data from related 2-chlorobenzamide derivatives [10] [11], the following characteristic absorptions are expected:
Primary Vibrational Modes
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H stretch | 3200-3400 | ν(N-H) | Medium-strong |
| C=O stretch | 1640-1680 | ν(C=O) amide I | Strong |
| N-H bend | 1520-1580 | δ(N-H) amide II | Medium |
| C-Cl stretch | 720-780 | ν(C-Cl) | Medium |
| Aromatic C=C | 1450-1600 | ν(C=C) | Multiple bands |
Detailed Vibrational Analysis
For 2-chloro-N-phenylbenzamide (a closely related compound), IR analysis reveals specific absorptions at 3238, 3187, 3134 cm⁻¹ (N-H stretching), and 1651 cm⁻¹ (C=O stretching) [10]. The chlorine substitution pattern significantly influences the fingerprint region (800-1500 cm⁻¹).
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that are IR-inactive or weak [12] [13]. Key Raman-active modes include:
Electron impact (EI) mass spectrometry provides characteristic fragmentation patterns for structural elucidation [14] [15]. The molecular ion peak appears at m/z 259, corresponding to the molecular weight of 2-chloro-N-phenethyl-benzamide.
Fragmentation Pathways
| Fragment m/z | Structure | Formation Mechanism | Relative Intensity |
|---|---|---|---|
| 259 | [M]⁺- | Molecular ion | 15-25% |
| 139 | [2-ClC₆H₄CO]⁺ | Benzoyl fragment | 100% (base peak) |
| 104 | [C₆H₅CH₂CH₂]⁺ | Phenethyl cation | 60-80% |
| 111 | [2-ClC₆H₄]⁺ | Chlorophenyl cation | 40-60% |
| 77 | [C₆H₅]⁺ | Phenyl cation | 30-50% |
ESI-MS provides softer ionization conditions, often preserving the molecular ion [14]. In positive ion mode, the protonated molecular ion [M+H]⁺ appears at m/z 260. Sodium adducts [M+Na]⁺ may be observed at m/z 282.
High-resolution mass spectrometry (HRMS) enables accurate mass determination and elemental composition confirmation [16]. For 2-chloro-N-phenethyl-benzamide:
Computational studies using density functional theory provide theoretical insights into molecular geometry, electronic structure, and vibrational properties [17] [18]. Common computational approaches include:
Methodological Framework
Frontier Molecular Orbitals
DFT calculations reveal the electronic properties through frontier molecular orbital analysis [17] [18]:
Electronic Distribution
Computational vibrational analysis complements experimental IR and Raman data [17]: